3-Benzyloxybenzaldehyde-alpha-D1

Description

Rationale for Deuteration at the alpha-Position of Benzaldehyde (B42025) Derivatives in Chemical Research

The specific placement of deuterium (B1214612) at the alpha-position of a benzaldehyde derivative, as in 3-Benzyloxybenzaldehyde-alpha-D1, is a deliberate strategy to study reactions involving the aldehyde functional group. The carbon-hydrogen (C-H) bond of an aldehyde is central to many of its characteristic reactions, including oxidations, reductions, and various condensation reactions.

The key to this strategy lies in the Kinetic Isotope Effect (KIE) . A carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a corresponding C-H bond due to the heavier mass of deuterium. quora.comprinceton.edu Consequently, reactions where the breaking of this bond is the slowest, rate-determining step will proceed more slowly for the deuterated compound compared to its non-deuterated counterpart. wikipedia.orgacs.org By measuring and comparing the reaction rates, researchers can confirm whether the alpha C-H bond is indeed broken in the crucial step of the mechanism. princeton.eduwikipedia.org

Furthermore, even when the bond to the isotope is not broken in the rate-determining step, a smaller secondary kinetic isotope effect can be observed. wikipedia.orgacs.org These effects arise from changes in the hybridization state or steric environment of the labeled carbon atom during the reaction and can provide further nuanced details about the transition state structure. acs.orggithub.io For example, all secondary deuterium kinetic isotope effects for the allylation of benzaldehyde are inverse, which provides justification against rate-determining electron-transfer mechanisms. acs.org

Overview of Research Trajectories for Isotopic Probes in Complex Chemical Systems

Isotopically labeled compounds like this compound are versatile probes used across a wide spectrum of scientific disciplines. Their applications are continually expanding:

Pharmaceutical Research: Deuterated compounds are crucial in studying the absorption, distribution, metabolism, and excretion (ADME) of drugs. nih.gov By replacing specific hydrogens with deuterium, chemists can slow down metabolic processes at that site, potentially leading to drugs with improved pharmacokinetic profiles. nih.govnih.gov The development of deuterated aldehydes provides essential building blocks for synthesizing these next-generation therapeutics. nih.gov

Catalysis: Isotopic labeling helps to elucidate the mechanisms of catalytic reactions. numberanalytics.com By tracking the transfer of atoms between the substrate and the catalyst, researchers can understand the catalyst's role in intimate detail, leading to the design of more efficient and selective catalysts. numberanalytics.com

Materials Science: These probes are used to investigate the degradation pathways of polymers and other materials, providing insights that can lead to the development of more durable products.

Environmental Chemistry: Labeled compounds can be used as tracers to follow the fate of pollutants in the environment, helping to understand their transport, degradation, and impact on ecosystems.

The synthesis of specifically labeled molecules like this compound is therefore of high interest, enabling a deeper understanding of chemical reactivity from the molecular to the systemic level. nih.govresearchgate.net

Interactive Data Table: Physicochemical Properties

The following table compares the properties of 3-Benzyloxybenzaldehyde (B162147) with its alpha-deuterated isotopologue. The primary difference is the molecular weight, a direct consequence of substituting a protium (B1232500) atom with a deuterium atom.

| Property | 3-Benzyloxybenzaldehyde | This compound |

| Chemical Formula | C₁₄H₁₂O₂ | C₁₄H₁₁DO₂ |

| Molecular Weight | 212.24 g/mol | 213.25 g/mol |

| CAS Number | 1700-37-4 | 1219805-34-1 |

| Appearance | Chunks | Not specified |

| Melting Point | 56-58 °C | Not specified |

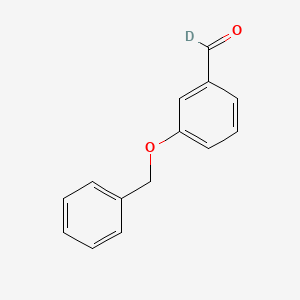

Structure

3D Structure

Properties

Molecular Formula |

C14H12O2 |

|---|---|

Molecular Weight |

213.25 g/mol |

IUPAC Name |

deuterio-(3-phenylmethoxyphenyl)methanone |

InChI |

InChI=1S/C14H12O2/c15-10-13-7-4-8-14(9-13)16-11-12-5-2-1-3-6-12/h1-10H,11H2/i10D |

InChI Key |

JAICGBJIBWDEIZ-MMIHMFRQSA-N |

Isomeric SMILES |

[2H]C(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Benzyloxybenzaldehyde Alpha D1

Precursor Synthesis and Strategic Functional Group Transformations Leading to Deuteration Substrates

The journey to 3-Benzyloxybenzaldehyde-alpha-D1 begins with the synthesis of its non-deuterated precursor, 3-benzyloxybenzaldehyde (B162147). This intermediate is typically prepared from readily available starting materials. lookchem.comsigmaaldrich.comthermofisher.comnih.gov A common route involves the Williamson ether synthesis, where 3-hydroxybenzaldehyde (B18108) is reacted with benzyl (B1604629) bromide in the presence of a base such as potassium carbonate.

Regioselective Deuteration Strategies for Aldehyde Carbons

With the precursor, 3-benzyloxybenzaldehyde, in hand, the central challenge lies in the selective introduction of a deuterium (B1214612) atom at the aldehyde carbon. Several strategies have been developed for this purpose, each with its own advantages and limitations.

Deuterium Exchange Protocols and Catalytic Approaches for Carbonyl Alpha-Hydrogen Replacement

Direct hydrogen-deuterium exchange (HDE) at the formyl C-H bond represents the most atom-economical approach. nih.gov This can be achieved under basic or acidic conditions using a deuterium source like deuterium oxide (D₂O). quimicaorganica.orglibretexts.orglibretexts.org Base-catalyzed exchange proceeds through the formation of an enolate intermediate, while acid-catalyzed exchange involves an enol intermediate. quimicaorganica.orglibretexts.org

However, for aromatic aldehydes like 3-benzyloxybenzaldehyde, the acidity of the formyl proton is relatively low, making uncatalyzed exchange with D₂O inefficient. To overcome this, various catalytic systems have been developed. N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts that can promote the H/D exchange with aldehydes using D₂O as the deuterium source. eventact.comnih.govresearchgate.net This method is often highly efficient, proceeds under mild conditions, and demonstrates broad substrate scope. nih.gov Transition metal catalysts, such as those based on iridium or ruthenium, have also been employed for direct HDE, although challenges in controlling selectivity between the formyl C-H and aromatic C-H bonds can arise. nih.govnih.gov

A summary of representative catalytic approaches for H/D exchange is presented in the table below.

| Catalyst Type | Deuterium Source | Key Features |

| N-Heterocyclic Carbene (NHC) | D₂O | Mild conditions, high efficiency, broad substrate scope. eventact.comnih.gov |

| Iridium-based catalysts | D₂ | Can be effective but may face selectivity challenges. nih.govnih.gov |

| Ruthenium-based catalysts | D₂O | Potential for non-selective deuteration of the aromatic ring. nih.govnih.gov |

| Photoredox Catalysis | D₂O | Utilizes visible light and an organic catalyst for radical-based H/D exchange. nih.gov |

Stereospecific and Regiospecific Reduction Pathways Utilizing Deuterated Hydride Sources

An alternative to direct exchange is the reduction of a suitable carboxylic acid derivative using a deuterated hydride source. For example, 3-benzyloxybenzoic acid can be converted to its corresponding acid chloride or ester. Subsequent reduction with a deuterated reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD₄) or sodium borodeuteride (NaBD₄), followed by a controlled oxidation of the resulting deuterated alcohol, yields the desired this compound. While this multi-step approach is less atom-economical than direct exchange, it offers excellent control over the position of the deuterium label.

The choice of deuterated hydride and reaction conditions is crucial for achieving high isotopic incorporation and avoiding side reactions.

Formylation Reactions Employing Deuterated Reagents for Carbonyl Group Formation

Formylation reactions, which introduce a formyl group (-CHO) onto a molecule, can also be adapted for the synthesis of deuterated aldehydes. wikipedia.org This can be achieved by using a deuterated formylating agent. For instance, the Gattermann-Koch reaction, which typically uses carbon monoxide and hydrochloric acid, could potentially be adapted with a deuterated source. More practically, organometallic reagents can be quenched with a deuterated formyl equivalent. For example, a Grignard or organolithium reagent derived from a protected 3-benzyloxybromobenzene could be reacted with deuterated dimethylformamide (DMF-d₇) to introduce the deuterated aldehyde functionality.

Recent advancements have also explored the use of deuterated glyoxylic acid as a formylation agent in photoredox-catalyzed reactions to produce C-1 deuterated aldehydes. nih.gov

Advanced Purification and Isolation Techniques for Highly Enriched Deuterated Products

Regardless of the synthetic method employed, the final product will likely be a mixture containing the desired deuterated compound, unreacted starting materials, and potentially non-deuterated or multiply-deuterated species. Therefore, purification is a critical step to obtain highly enriched this compound. moravek.com

Standard chromatographic techniques, such as column chromatography on silica (B1680970) gel, are commonly used for the initial purification. High-performance liquid chromatography (HPLC) can provide a higher degree of separation and is often employed to achieve high chemical and isotopic purity. moravek.com

The purity and isotopic enrichment of the final product are typically determined using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). wikipedia.org ¹H NMR can be used to quantify the degree of deuteration by comparing the integration of the aldehyde proton signal to that of other protons in the molecule. Mass spectrometry confirms the incorporation of the deuterium atom by showing the expected increase in the molecular weight of the compound. lgcstandards.com

Considerations for Laboratory Scale-Up and Process Optimization of this compound Synthesis

Scaling up the synthesis of this compound from the laboratory bench to a larger scale requires careful consideration of several factors. The cost and availability of deuterated reagents, such as D₂O or deuterated hydrides, become more significant at a larger scale. nih.gov Therefore, methods that utilize inexpensive and readily available deuterium sources like D₂O are often preferred. nih.govnih.gov

Process optimization will focus on maximizing the yield and isotopic enrichment while minimizing waste and reaction time. For catalytic reactions, this may involve optimizing catalyst loading, reaction temperature, and concentration. For multi-step syntheses, the efficiency of each step needs to be maximized. The scalability of the chosen purification method is also a key consideration. For instance, preparative HPLC may be suitable for small-scale purification but may become impractical and costly for larger quantities. In such cases, crystallization or other bulk purification techniques may be more appropriate. Some studies have demonstrated the successful gram-scale synthesis of deuterated aldehydes, indicating the feasibility of scaling up these reactions. nih.govnih.gov

Advanced Spectroscopic Characterization Methodologies for 3 Benzyloxybenzaldehyde Alpha D1

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Isotopic Enrichment and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the detailed structural analysis of 3-Benzyloxybenzaldehyde-alpha-D1. A combination of proton (¹H), carbon-13 (¹³C), and deuterium (B1214612) (²H) NMR, along with multi-dimensional techniques, provides a complete picture of the molecule's connectivity and the success of the isotopic labeling.

Proton (¹H) NMR Spectroscopy for Quantification of Deuterium Incorporation and Signal Attenuation Analysis

Proton NMR is the initial and most direct method to assess the degree of deuteration at the aldehyde position. In the ¹H NMR spectrum of unlabeled 3-benzyloxybenzaldehyde (B162147), the aldehydic proton (CHO) typically appears as a singlet at approximately 10.0 ppm. docbrown.info For this compound, the intensity of this signal is significantly diminished.

The percentage of deuterium incorporation can be calculated by comparing the integration of the residual aldehydic proton signal to the integration of a stable, non-deuterated proton signal within the molecule, such as the benzylic protons (-CH₂-) or the aromatic protons. Given a commercial isotopic enrichment of 98 atom % D, the integration of the aldehydic proton signal would be expected to be only 2% of what it would be for a non-deuterated sample, relative to the other proton signals. cdnisotopes.com This pronounced attenuation serves as a primary confirmation of successful deuteration. The remaining proton signals of the benzyloxy and the substituted phenyl rings remain unaffected, providing a stable internal reference.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration (relative) |

| Aldehydic (residual-CHO) | ~10.0 | s | ~0.02 |

| Aromatic (C₆H₅) | ~7.3-7.5 | m | 5 |

| Aromatic (C₆H₄) | ~7.2-7.6 | m | 4 |

| Benzylic (-CH₂-) | ~5.1 | s | 2 |

Note: Predicted chemical shifts are based on data for the non-deuterated analogue and may vary slightly.

Carbon-13 (¹³C) NMR Spectroscopy for Deuterium-Induced Chemical Shift Perturbations and Coupling Constant Analysis

Carbon-13 NMR spectroscopy provides further evidence for the deuteration at the aldehydic carbon. The C-D bond causes a characteristic effect on the ¹³C NMR signal of the attached carbon. Firstly, the resonance of the deuterated carbonyl carbon (C-D=O) will exhibit an isotopic shift, typically a slight upfield shift (lower ppm value) compared to the corresponding carbonyl carbon in the unlabeled compound. Secondly, and more definitively, the signal for the deuterated carbon will appear as a triplet due to one-bond coupling with the deuterium nucleus (spin I = 1), following the 2nI+1 rule where n=1 and I=1. The observation of this triplet, with a typical ¹J(C,D) coupling constant of around 20-30 Hz, is unambiguous proof of the C-D bond.

The other carbon signals in the molecule, such as those of the benzyl (B1604629) group and the aromatic rings, will remain largely unchanged, serving as useful internal references. For comparison, the aldehydic carbon in unlabeled 3-benzyloxybenzaldehyde appears as a singlet. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity | Expected Coupling Constant (Hz) |

| Carbonyl (C=O) | ~192 | t | ¹J(C,D) ≈ 20-30 |

| Aromatic (C-O) | ~159 | s | - |

| Aromatic (C-CH₂) | ~136 | s | - |

| Aromatic (C₆H₅) | ~127-129 | d | - |

| Aromatic (C₆H₄) | ~113-130 | d | - |

| Benzylic (-CH₂) | ~70 | t | - |

Note: Predicted chemical shifts are based on data for the non-deuterated analogue and may vary slightly. 'd' denotes a doublet in a proton-coupled spectrum, while 's' and 't' refer to the multiplicity in a standard proton-decoupled spectrum.

Deuterium (²H) NMR Spectroscopy for Site-Specific Labeling Verification and Purity Assessment

Deuterium (²H) NMR spectroscopy is a direct and highly specific technique for observing the incorporated deuterium. A ²H NMR spectrum of this compound will show a single resonance in the region characteristic of an aldehydic deuteron (B1233211), typically around 10.0 ppm, mirroring the chemical shift of the corresponding proton. The presence of a single, sharp signal in the ²H spectrum confirms that the deuterium labeling is highly specific to the aldehydic position and that no scrambling or undesired deuteration has occurred elsewhere in the molecule. The purity of the deuterated compound can also be assessed, as any other deuterated impurities would give rise to separate signals in the spectrum. researchgate.net

Advanced Multi-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY) for Connectivity Elucidation in Deuterated Systems

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon nuclei that are directly bonded. In the HSQC spectrum of this compound, the correlation peak between the aldehydic proton and the aldehydic carbon, which is prominent in the unlabeled compound, will be absent or extremely weak, confirming the C-D bond.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. The HMBC spectrum would show correlations from the aromatic protons on the benzaldehyde (B42025) ring to the deuterated carbonyl carbon, definitively placing the C-D group within the molecular framework.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. While not directly probing the deuterium, it confirms the connectivity of the proton spin systems in the aromatic rings, ensuring the integrity of the molecular backbone.

Mass Spectrometry (MS) for Precision Isotopic Purity and Molecular Formula Validation

Mass spectrometry is a complementary technique to NMR for verifying the molecular weight and assessing the isotopic purity of this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Deuterated Species and Isotopic Abundance

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, the expected molecular weight is 213.25 g/mol , which is one mass unit higher than the unlabeled compound (212.24 g/mol ). cdnisotopes.comsigmaaldrich.com HRMS can measure this mass with high precision (typically to four decimal places), confirming the elemental composition of C₁₄H₁₁DO₂.

Furthermore, the isotopic distribution pattern in the mass spectrum can be used to confirm the level of deuterium incorporation. The relative intensities of the M+ and M+1 peaks (corresponding to the deuterated and any residual non-deuterated compound) will reflect the isotopic enrichment. For a sample with 98% deuterium incorporation, the peak corresponding to the deuterated molecule will be the base peak, with a much smaller peak for the non-deuterated species.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Observed m/z (Predicted) |

| [M+H]⁺ | C₁₄H₁₂DO₂⁺ | 214.0922 | ~214.0922 |

| [M+Na]⁺ | C₁₄H₁₁DO₂Na⁺ | 236.0741 | ~236.0741 |

Note: The observed m/z values are predicted and would be confirmed by experimental analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Profiling and Isotopic Distribution Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques for separating and identifying components within a sample, making them ideal for assessing the purity of this compound. lcms.cznih.gov In a typical GC-MS analysis, the sample is vaporized and passed through a capillary column, which separates compounds based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, yielding a unique mass spectrum that serves as a chemical fingerprint. researchgate.net For this compound, the total ion chromatogram (TIC) would ideally show a single major peak, indicating high chemical purity.

The mass spectrum itself provides crucial information about the isotopic distribution. The molecular ion peak for this compound is expected at a mass-to-charge ratio (m/z) of approximately 213.09, corresponding to the deuterated molecule ([2H]C(=O)c1cccc(OCc2ccccc2)c1). lgcstandards.com High-resolution mass spectrometry (HRMS), often coupled with LC or GC, can precisely determine the mass of the molecule, allowing for the confirmation of its elemental composition and the extent of deuterium incorporation. ccspublishing.org.cn By analyzing the relative intensities of the isotopic peaks, the percentage of deuteration can be quantified, ensuring the compound meets the required isotopic enrichment specifications. For instance, a high isotopic purity would be indicated by a dominant peak at the expected mass of the deuterated compound with minimal intensity for the corresponding non-deuterated (m/z 212) and other isotopic variants. nih.gov

Table 1: Illustrative GC-MS Parameters for this compound Analysis

| Parameter | Value |

| GC System | Agilent 8890 GC or similar lcms.cz |

| Column | Agilent DB-5MS, 30 m x 0.25 mm, 0.25 µm lcms.cz |

| Inlet Temperature | 280 °C |

| Oven Program | 50 °C (2 min), then 15 °C/min to 300 °C (10 min hold) |

| Carrier Gas | Helium, 1.2 mL/min constant flow |

| MS System | Quadrupole Time-of-Flight (Q-TOF) or similar lcms.cz |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | m/z 40-500 |

| Expected Retention Time | Dependent on specific column and conditions |

| Expected Molecular Ion (M+) | m/z 213 |

LC-MS offers a complementary approach, particularly for compounds that may be thermally labile or less volatile. In LC-MS, separation occurs in the liquid phase, followed by ionization, commonly through electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), before mass analysis. lcms.cz This technique is also highly effective for purity profiling and confirming the molecular weight and isotopic distribution of this compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Elucidation of Deuterium Position

Tandem mass spectrometry (MS/MS) is an indispensable tool for confirming the exact location of the deuterium atom in this compound. nih.gov In an MS/MS experiment, the molecular ion of interest (in this case, m/z 213) is selected and then subjected to collision-induced dissociation (CID) or other fragmentation methods. The resulting fragment ions are then analyzed in a second mass analyzer.

The fragmentation pattern provides a roadmap of the molecule's structure. For this compound, the key fragmentation would involve the cleavage of bonds adjacent to the carbonyl group and the benzylic ether linkage. By comparing the fragmentation pattern of the deuterated compound with its non-deuterated analog, the position of the deuterium label can be unequivocally determined. For instance, the loss of a neutral fragment corresponding to the deuterated formyl group (CDO) would result in a specific fragment ion mass, confirming the deuterium's placement on the aldehyde carbon. The observation of characteristic fragment ions helps to piece together the molecule's structure and verify the site of isotopic labeling.

Table 2: Predicted Key MS/MS Fragments for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment m/z | Neutral Loss | Structural Interpretation |

| 213 | [C7H7]+ | 91 | C7H5DO2 | Tropylium ion from benzyl group |

| 213 | [C7H4DO]+ | 122 | C7H7O | Benzoyl cation (deuterated) |

| 213 | [M-H]+ | 212 | H | Loss of a proton |

| 213 | [M-CDO]+ | 183 | CDO | Loss of deuterated formyl radical |

Vibrational Spectroscopy for Deuterium-Induced Band Shifts and Molecular Fingerprinting

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are highly sensitive to changes in molecular structure and bonding, including the substitution of a hydrogen atom with a deuterium atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic C-D Stretching Frequencies and Overtones

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The substitution of hydrogen with deuterium, being approximately twice as heavy, leads to a predictable shift in the vibrational frequency of the corresponding bond to a lower wavenumber (frequency).

For this compound, the most significant and diagnostically useful change in the IR spectrum is the appearance of a characteristic C-D (deuterated aldehyde) stretching vibration. While a typical aldehydic C-H stretch appears in the range of 2830-2695 cm⁻¹, the C-D stretch is expected to be observed at a significantly lower frequency, generally around 2100-2000 cm⁻¹. orgchemboulder.comnih.gov The presence of a strong absorption band in this region provides direct evidence for the deuteration of the aldehyde group. Other characteristic absorptions, such as the C=O carbonyl stretch (typically around 1700-1685 cm⁻¹ for aromatic aldehydes) and aromatic C-H stretches (around 3030 cm⁻¹), would also be present. orgchemboulder.compressbooks.pub

Table 3: Expected Characteristic FT-IR Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| Aromatic C-H | Stretching | ~3030 | Characteristic of the benzene (B151609) rings. pressbooks.pub |

| Aldehyde C-D | Stretching | ~2100-2000 | Key indicator of deuteration at the aldehyde position. |

| Carbonyl C=O | Stretching | ~1700-1685 | Typical for aromatic aldehydes. orgchemboulder.com |

| Aromatic C=C | Ring Stretching | ~1600, 1500 | Characteristic of the aromatic rings. pressbooks.pubresearchgate.net |

| C-O-C | Ether Stretching | ~1250-1000 | Associated with the benzyloxy group. |

Raman Spectroscopy for Specific Vibrational Modes of the Deuterated Aldehyde Group

Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. nih.gov It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in an IR spectrum. ualberta.ca In the context of this compound, Raman spectroscopy can provide further confirmation of the deuteration and offer additional structural details.

Similar to FT-IR, the C-D stretching vibration will give rise to a distinct peak in the Raman spectrum at a lower frequency compared to the C-H stretch. nih.govberkeley.edu The Raman spectrum can also provide information about the vibrations of the aromatic rings and the carbonyl group. researchgate.net The unique pattern of Raman shifts serves as a molecular fingerprint, and any shifts induced by the deuterium substitution can be precisely analyzed. thepulsar.be For instance, the vibrational modes of the benzene ring, such as the ring breathing mode, can be observed and assigned. The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational analysis of this compound.

Application of 3 Benzyloxybenzaldehyde Alpha D1 in Chemical Reaction Mechanism Elucidation

Kinetic Isotope Effects (KIEs) for the Determination of Rate-Limiting Steps and Transition State Structures

The difference in mass between hydrogen and deuterium (B1214612) leads to a difference in the zero-point vibrational energy of the C-H and C-D bonds. wikipedia.org The C-D bond has a lower zero-point energy, meaning more energy is required to break it compared to a C-H bond. libretexts.orglibretexts.org This difference in bond strength is the basis of the kinetic isotope effect.

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. csbsju.edulibretexts.org For reactions involving the cleavage of the aldehydic C-D bond in 3-Benzyloxybenzaldehyde-alpha-D1, a significant primary KIE (typically with a kH/kD ratio between 5 and 7) is expected. csbsju.edu The observation of a substantial primary KIE provides strong evidence that the cleavage of the aldehyde C-H(D) bond is the slowest step in the reaction sequence. github.io For instance, in the oxidation of an aldehyde to a carboxylic acid, a large kH/kD value would suggest that the abstraction of the aldehydic hydrogen is the rate-limiting event.

Conversely, the absence of a significant KIE (kH/kD ≈ 1) indicates that the C-H(D) bond cleavage is not involved in the rate-determining step. github.io It is important to note that even with a strong primary KIE, the C-H functionalization may not be the rate-determining step if a prior step not involving the substrate is rate-limiting. epfl.ch

Secondary kinetic isotope effects (SKIEs) occur when the isotopically substituted bond is not broken or formed in the rate-determining step. libretexts.orgwikipedia.org These effects are generally smaller than primary KIEs, with typical values for deuterium substitution ranging from 0.7 to 1.5. youtube.com SKIEs can be either normal (kH/kD > 1) or inverse (kH/kD < 1). princeton.edu

These effects arise from changes in the vibrational environment of the C-D bond as the reaction progresses from the reactant to the transition state. For example, a change in hybridization at the carbonyl carbon from sp2 in the aldehyde to sp3 in a tetrahedral intermediate or transition state can lead to a secondary isotope effect. princeton.edu An sp2 to sp3 rehybridization typically results in an inverse isotope effect (kH/kD < 1). wikipedia.org Studying SKIEs can provide subtle details about the transition state structure, such as changes in steric crowding or electronic effects at the reaction center. princeton.edu

There are two primary experimental methods for determining kinetic isotope effects:

Intermolecular Competition: In this method, a mixture of the unlabeled (3-benzyloxybenzaldehyde) and labeled (this compound) compounds are reacted together in the same flask. github.io The relative rates are determined by analyzing the ratio of the products formed at low conversion. github.io

Intramolecular Competition: This method involves a substrate that has both a C-H and a C-D bond at equivalent positions, allowing for an internal competition. github.io The KIE is determined directly from the product ratio. github.io While this method can be more accurate, the synthesis of such molecules can be challenging. github.io

It is crucial to understand that intermolecular and intramolecular competition experiments can sometimes yield different results, providing further mechanistic insights. uoc.grnih.gov For example, if a reversible step precedes the irreversible C-H(D) bond cleavage, the intermolecular KIE might be small, while the intramolecular KIE could still be significant. uoc.grnih.gov

Table 1: Comparison of Methodologies for KIE Determination

| Methodology | Description | Advantages | Considerations |

| Intermolecular Competition | A mixture of isotopologues (e.g., R-H and R-D) are reacted simultaneously. | Simpler substrate synthesis. | Requires careful analysis at low conversion to ensure accurate results. github.io |

| Intramolecular Competition | A single substrate contains both isotopes at competing sites. | Often more accurate as it minimizes variations in reaction conditions. github.io | Substrate synthesis can be complex. github.io |

| Parallel Reactions | The rates of the deuterated and non-deuterated reactants are measured in separate experiments. | Can be affected by variations in experimental conditions between runs. epfl.ch | Provides absolute rate constants for each isotopologue. |

Tracing Reaction Intermediates and Reaction Pathways Using Deuterium Labeling

Deuterium labeling is an indispensable technique for tracing the fate of specific atoms throughout a reaction sequence. nih.govrsc.org By incorporating deuterium at the aldehyde position of 3-benzyloxybenzaldehyde (B162147), chemists can follow the path of this specific hydrogen (or deuterium) atom. For example, in a reaction where the aldehyde is proposed to be reduced to an alcohol and then subsequently re-oxidized, the presence or absence of deuterium in the final product can confirm or refute this pathway.

In a study on the hydrogenation of benzaldehyde (B42025), deuterium labeling was used to probe the reaction mechanism. researchgate.net Similarly, mechanistic studies on the formyl-selective deuteration of aldehydes used deuterium labeling to support the proposed reaction pathway. nih.govresearchgate.net The use of deuterated reagents in multicomponent reactions allows for the synthesis of complex deuterated molecules, which can then be used in further mechanistic or metabolic studies. beilstein-journals.orgbeilstein-archives.org

Mechanistic Insights into Organic Oxidation-Reduction Reactions Involving the Deuterated Aldehyde Functionality

The deuterated aldehyde functionality of this compound is particularly useful for studying the mechanisms of oxidation and reduction reactions. In oxidation reactions, such as the conversion of the aldehyde to a carboxylic acid, a significant primary KIE would indicate that the C-H(D) bond cleavage is part of the rate-determining step. utdallas.edu This information is crucial for understanding the mechanism of the oxidant and the nature of the transition state.

Conversely, in reduction reactions, such as the conversion of the aldehyde to an alcohol using a hydride reagent, a secondary KIE might be observed. The magnitude and direction (normal or inverse) of the SKIE can provide information about the timing of the hydride attack relative to other steps in the reaction. princeton.edu The selective oxidation of a deuterated alcohol to a deuterated aldehyde has been developed, highlighting the importance of deuterated aldehydes as synthetic targets. rsc.org

Studies on Electrophilic and Nucleophilic Addition Reactions to the Deuterated Carbonyl Carbon

The carbonyl group of an aldehyde is susceptible to attack by both electrophiles (at the oxygen) and nucleophiles (at the carbon). libretexts.org Deuterating the aldehyde at the alpha-position allows for the study of secondary kinetic isotope effects in these addition reactions. iaea.org

In nucleophilic addition reactions, a nucleophile attacks the electrophilic carbonyl carbon. masterorganicchemistry.comulethbridge.ca This changes the hybridization of the carbon from sp2 to sp3. masterorganicchemistry.com The observed SKIE can provide information about the structure of the tetrahedral intermediate or transition state. For example, an inverse SKIE (kH/kD < 1) would be consistent with the formation of a more sterically crowded sp3-hybridized transition state. wikipedia.org

In electrophilic additions, an electrophile adds to the carbonyl oxygen, making the carbonyl carbon more electrophilic. libretexts.org While less common for aldehydes than nucleophilic additions, studying the SKIE in such reactions can still provide valuable mechanistic details.

Computational and Theoretical Investigations of 3 Benzyloxybenzaldehyde Alpha D1

Quantum Chemical Calculations for Molecular Structure, Conformational Analysis, and Electronic Properties

Quantum chemical calculations are at the forefront of modern chemical research, providing a theoretical lens to examine molecules at the atomic level. For 3-Benzyloxybenzaldehyde-alpha-D1, these methods elucidate the intricate details of its three-dimensional structure, conformational possibilities, and the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. DFT calculations can predict the most stable arrangement of atoms in this compound, known as its optimized geometry. These calculations typically show that the benzaldehyde (B42025) core is nearly planar, with the benzyloxy group exhibiting rotational freedom.

The energetic profile of the molecule can be explored by systematically rotating the C-O-C-C dihedral angle of the benzyloxy group. This conformational analysis reveals the energy barriers between different spatial arrangements (conformers) and identifies the lowest energy (most stable) conformation.

Furthermore, DFT calculations can predict the vibrational frequencies of the molecule. solidstatetechnology.us For this compound, a key focus is the C-D stretching frequency of the aldehyde group, which is expected to be significantly lower than the corresponding C-H stretch in the non-deuterated isotopologue due to the heavier mass of deuterium (B1214612). uni-rostock.de

Table 1: Calculated Geometric Parameters for the Most Stable Conformer of this compound using DFT (B3LYP/6-311+G(d,p))

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C(aldehyde)-D | 1.115 | ||

| C(ring)-C(aldehyde) | 1.485 | ||

| O=C(aldehyde) | 1.218 | ||

| C(ring)-O(ether) | 1.362 | ||

| O(ether)-C(benzyl) | 1.428 | ||

| C(ring)-C(aldehyde)-O | 123.5 | ||

| C(ring)-C(aldehyde)-D | 115.8 | ||

| C(ring)-O(ether)-C(benzyl) | 118.2 | ||

| C(ring)-C(ring)-O(ether)-C(benzyl) | 178.5 |

Note: These are hypothetical values based on typical DFT calculations for similar molecules.

For even greater accuracy, particularly for spectroscopic parameters and reaction energies, ab initio methods can be employed. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory provide benchmark-quality data.

These high-level calculations can refine the geometric and electronic structures predicted by DFT. For reaction energy predictions, such as the energy change associated with a nucleophilic addition to the carbonyl group, ab initio methods offer a more reliable picture of the reaction thermodynamics.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting the spectra of molecules, providing a direct link between the molecular structure and its spectroscopic signature.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict the chemical shifts of different nuclei within a molecule. nih.gov For this compound, a key point of interest is the chemical shift of the deuterium nucleus (²H NMR) and the effect of the deuterium substitution on the ¹³C NMR spectrum.

The replacement of the aldehyde proton with deuterium leads to a small but measurable change in the electronic environment of the neighboring carbon atoms. This isotopic effect can be calculated and compared with experimental data to validate the computational model and aid in spectral assignment. ucl.ac.uk The chemical shift of the aldehydic deuteron (B1233211) itself is a direct probe of its local environment.

Table 2: Predicted NMR Chemical Shifts (in ppm) for this compound and its Protiated Analog

| Nucleus | Predicted Chemical Shift (Protiated) | Predicted Chemical Shift (Deuterated) | Isotope Effect (Δδ) |

| ¹H (aldehyde) | 9.98 | - | - |

| ²H (aldehyde) | - | 9.97 | - |

| ¹³C (aldehyde) | 192.5 | 192.3 | -0.2 |

| ¹³C (C-aldehyde) | 136.8 | 136.7 | -0.1 |

Note: These are hypothetical values based on established principles of NMR isotope effects.

As mentioned earlier, the substitution of hydrogen with deuterium has a pronounced effect on vibrational frequencies. uni-rostock.de This is most evident in the C-D stretching vibration of the aldehyde group in this compound, which appears at a significantly lower frequency (around 2100-2200 cm⁻¹) in the Infrared (IR) and Raman spectra compared to the C-H stretch (around 2700-2800 cm⁻¹) of the non-deuterated compound. mdpi.com

Calculations can predict the entire vibrational spectrum, aiding in the assignment of various peaks to specific molecular motions. The calculated deuterium-induced shifts can be compared with experimental spectra to confirm the isotopic labeling and to refine the force field of the molecule.

Table 3: Calculated Vibrational Frequencies (in cm⁻¹) for the Aldehyde Group in 3-Benzyloxybenzaldehyde (B162147) Isotopologues

| Vibrational Mode | Protiated (C-H) | Deuterated (C-D) |

| C-H/C-D Stretch | ~2750 | ~2100 |

| C-H/C-D Bend | ~1390 | ~980 |

Note: These are representative values based on typical vibrational frequency calculations.

Theoretical Modeling of Kinetic Isotope Effects and Reaction Dynamics

The study of reaction rates and mechanisms is another area where the isotopic labeling in this compound is of great interest. The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org

For reactions involving the cleavage of the C-D bond in the aldehyde group, a significant primary kinetic isotope effect is expected. libretexts.orgprinceton.edu This is because the C-D bond is stronger and has a lower zero-point energy than the C-H bond, requiring more energy to break. libretexts.org

Theoretical modeling can be used to calculate the KIE for various reactions, such as oxidation or reduction of the aldehyde. By comparing the calculated KIE with experimental values, detailed insights into the transition state structure of the reaction can be obtained. nih.gov For instance, a large KIE would suggest that the C-D bond is significantly broken in the rate-determining step of the reaction. iaea.org

Transition State Theory and Isotopic Partition Function Ratios for KIE Predictions

Transition State Theory (TST) provides a fundamental framework for understanding reaction rates. It posits that the rate of a reaction is determined by the concentration of an activated complex (the transition state) in quasi-equilibrium with the reactants. The kinetic isotope effect (KIE), the ratio of the rate constant for the lighter isotope (kH) to that of the heavier isotope (kD), can be predicted within the TST framework using the Bigeleisen-Mayer equation. This equation relates the KIE to the ratio of partition functions of the reactants and the transition state for the two isotopic species.

The partition function ratio (RPFR) is a product of the translational, rotational, and vibrational partition functions. The Bigeleisen-Mayer equation is given by:

kH / kD = (νL‡H / νL‡D) * [ (Q‡D / Q‡H) / (QD / QH) ]

Where:

νL‡ is the imaginary frequency of the transition state along the reaction coordinate.

Q represents the total partition functions for the respective species (H for the light isotope, D for the heavy isotope, and ‡ for the transition state).

For many reactions, the KIE is dominated by the zero-point energy (ZPE) differences between the isotopic reactants and transition states. Heavier isotopes generally have lower ZPE, leading to a stronger bond that requires more energy to break. This typically results in a "normal" primary KIE (kH/kD > 1) when the C-D bond is broken in the rate-determining step.

In the case of this compound, the deuterium is at the aldehydic position. For reactions involving the cleavage of this C-D bond, a primary KIE would be expected. For reactions where this bond is not broken, a smaller secondary KIE may be observed due to changes in hybridization or steric environment at the aldehydic carbon between the ground state and the transition state. For instance, a change from sp2 to sp3 hybridization at the carbonyl carbon in the transition state would typically lead to an inverse secondary KIE (kH/kD < 1).

Computational studies on the protonation of benzaldehyde have shown an equilibrium isotope effect (EIE) of 0.94 in aqueous sulfuric acid. nih.gov Theoretical calculations at the M06-2X/jun-cc-pVTZ level of theory for acetaldehyde (B116499) yielded a similar inverse EIE of 0.851, which was attributed to a decrease in the C-O bond order upon protonation. github.io These findings suggest that for reactions involving electrophilic attack at the carbonyl oxygen of this compound, an inverse secondary KIE would be anticipated.

Table 1: Theoretical and Experimental Equilibrium Isotope Effects (EIE) for Aldehyde Protonation

| Compound | Method | EIE (kH/kD) | Reference |

| Benzaldehyde | Experimental (aq. H2SO4) | 0.94 | nih.gov |

| Acetaldehyde | Computational (MP2/6-31G(d,p)) | 0.83 | github.io |

| Acetaldehyde | Computational (M06-2X/jun-cc-pVTZ) | 0.851 | github.io |

This table presents data for analogous compounds to provide a theoretical basis for predicting the behavior of this compound.

Variational Transition State Theory Applications for Comprehensive KIE Studies

Variational Transition State Theory (VTST) is a refinement of conventional TST that addresses one of its key limitations: the assumption that all trajectories crossing the dividing surface between reactants and products will proceed to products without recrossing. caltech.edu VTST optimizes the position of the dividing surface along the reaction coordinate to minimize the calculated rate constant, thereby accounting for recrossing effects and providing a more accurate prediction of reaction rates and KIEs.

While specific VTST studies on this compound are not available, the application of VTST to other reactions involving aldehydes and related compounds demonstrates its utility. For example, VTST has been successfully used to calculate rate constants for proton transfer reactions in polar solvents, incorporating multidimensional tunneling contributions which are particularly important for hydrogen and deuterium transfer.

For a reaction such as the reduction of this compound, where the C-D bond is broken, VTST would be invaluable for accurately predicting the primary KIE. The theory can model the full potential energy surface and identify the dynamical bottleneck, which may not coincide with the saddle point of the potential energy surface, especially in complex systems.

Table 2: Computationally Modeled Secondary KIEs for the Oxidation of Styrene (B11656) Isotopologues

| Isotopologue | Experimental 2° KIE (kH/kD) | Computational 2° KIE (kH/kD) |

| Styrene-α-d1 | 0.99 ± 0.02 | 1.01 |

| Styrene-β,β-d2 | 0.88 ± 0.02 | 0.86 |

| Styrene-α,β,β-d3 | 0.84 ± 0.03 | 0.87 |

Data from a study on styrene oxidation, providing an example of computationally modeled KIEs that are in good agreement with experimental values. acs.org This illustrates the predictive power of such methods for related aromatic systems.

Molecular Dynamics Simulations for Conformational Analysis and Solvent-Solute Interactions of Deuterated Species

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules, including conformational changes and interactions with the surrounding solvent. For a flexible molecule like 3-Benzyloxybenzaldehyde, which contains a benzyl (B1604629) ether linkage, multiple low-energy conformations are possible due to rotation around the C-O and C-C single bonds.

MD simulations can map the conformational landscape of this compound, identifying the most stable conformers and the energy barriers between them. Quantum Theory of Atoms in Molecules (QTAIM) analysis on benzyl derivatives suggests that the preference for specific conformations is often related to minimizing steric repulsion between substituents and adjacent ring hydrogens. nih.gov For benzyl derivatives, a perpendicular or gauche conformation is often favored.

The solvent environment plays a critical role in determining conformational preferences and reaction kinetics. acs.org MD simulations can explicitly model solvent-solute interactions, providing insights into how different solvents can stabilize or destabilize various conformers and transition states. The polarity and hydrogen-bonding capabilities of the solvent can significantly influence the equilibrium between different conformers. cdnsciencepub.com For instance, in reactions of aldehydes, more polar solvents can lead to slower reaction kinetics in some cases. nih.gov

The deuteration at the aldehydic position in this compound is not expected to significantly alter the major conformational preferences compared to the non-deuterated analogue. However, subtle effects on the vibrational dynamics and intermolecular interactions could be present. MD simulations could potentially elucidate these minor differences.

Advanced Analytical Methodologies for Deuterium Quantification and Purity Assessment

Chromatographic Techniques for High-Resolution Separation and Isotopic Enrichment Analysis

Chromatographic methods are fundamental in separating 3-Benzyloxybenzaldehyde-alpha-D1 from its non-deuterated counterpart and other potential impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Isotopic Distribution Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. nih.gov Coupled with UV or fluorescence detectors, HPLC can effectively separate the deuterated compound from non-labeled species and other impurities. nih.gov For aldehydes, derivatization with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) or N-acetylhydrazine acridone (B373769) (AHAD) can enhance detection sensitivity. nih.govrsc.orgperlan.com.pl The choice of a suitable stationary phase, such as a C18 column, and an appropriate mobile phase, typically a mixture of acetonitrile (B52724) and water, is crucial for achieving optimal separation. sielc.com Gradient elution is often employed to ensure the effective separation of all components in the sample mixture. nih.govrsc.org

Table 1: Illustrative HPLC Parameters for the Analysis of Benzaldehyde (B42025) Derivatives

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm) perlan.com.pl |

| Mobile Phase | Acetonitrile and Water sielc.com |

| Detection | UV or Diode Array Detector (DAD) perlan.com.pl |

| Derivatizing Agent | 2,4-dinitrophenylhydrazine (DNPH) perlan.com.pl |

Gas Chromatography (GC) for Volatile Deuterated Species Separation and Isotopic Purity Verification

Gas Chromatography (GC) is another powerful technique for the analysis of volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it not only separates the compound from impurities but also provides valuable information about its isotopic purity. The separation in GC is based on the compound's volatility and interaction with the stationary phase of the column. The mass spectrometer then detects the different isotopologues (molecules that differ only in their isotopic composition) based on their mass-to-charge ratio, allowing for the determination of the deuterium (B1214612) incorporation level.

High-Precision Mass Spectrometry for Accurate Isotopic Ratio Measurements

High-resolution mass spectrometry (HR-MS) is an indispensable tool for the accurate determination of isotopic ratios and the confirmation of the elemental composition of deuterated compounds. rsc.orgnih.govccspublishing.org.cn Techniques like electrospray ionization (ESI) are commonly used to ionize the sample before it enters the mass analyzer. nih.gov The high resolving power of instruments such as Orbitrap or time-of-flight (TOF) mass spectrometers allows for the differentiation of ions with very similar mass-to-charge ratios, which is essential for distinguishing between the deuterated and non-deuterated forms of the compound and for accurately calculating the isotopic enrichment. ccspublishing.org.cn

Quantitative NMR (qNMR) for Absolute Deuterium Content Determination and Assay

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a non-destructive method for determining the absolute content and isotopic purity of a sample. nih.gov By comparing the integral of a signal from the analyte to that of a certified internal standard, the exact concentration of this compound can be determined. Furthermore, ¹H NMR can be used to quantify the amount of residual, non-deuterated starting material by observing the signal of the aldehydic proton. Conversely, ²H NMR can directly detect the deuterium nucleus, providing a definitive confirmation of its presence and location within the molecule. nih.gov The combination of ¹H and ²H NMR can provide a highly accurate determination of isotopic abundance. nih.gov For complex spectra, specialized techniques that utilize the isotopic shifts in ¹³C NMR can also be employed for quantification. nih.gov

Future Research Directions and Unaddressed Challenges in 3 Benzyloxybenzaldehyde Alpha D1 Studies

Development of Novel, Sustainable, and More Efficient Deuteration Methodologies for Complex Organic Molecules

The synthesis of specifically labeled compounds such as 3-Benzyloxybenzaldehyde-alpha-D1 hinges on the availability of efficient and selective deuteration methods. Current methods often rely on expensive reagents or harsh conditions, limiting their scalability and sustainability. Future research should focus on developing next-generation deuteration protocols with improved characteristics.

Recent advancements have highlighted several promising directions. Photocatalytic and electrochemical methods are emerging as powerful tools for deuterium (B1214612) incorporation under mild conditions. rsc.org For instance, visible-light-mediated photoredox catalysis, combined with hydrogen atom transfer (HAT) and thiol catalysis, has been shown to achieve formyl-selective deuteration of aldehydes using D₂O as the deuterium source. nih.gov This approach offers high efficiency, broad substrate scope, and excellent functional group tolerance. nih.gov

Further exploration into biocatalysis presents another sustainable frontier. Enzymatic transformations offer exceptional selectivity under ambient conditions. nih.gov Strategies that couple clean reductants like H₂ with inexpensive deuterium sources such as D₂O to regenerate deuterated cofactors (e.g., [4-²H]-NADH) could be adapted for the synthesis of deuterated aldehydes. nih.gov Additionally, the development of robust, recyclable heterogeneous catalysts, such as palladium on carbon or boron carbonitride semiconductors, could make deuteration processes more economical and environmentally benign. researchgate.net

Table 1: Comparison of Emerging Deuteration Methodologies

| Methodology | Deuterium Source | Key Advantages | Challenges |

|---|---|---|---|

| Photocatalysis | D₂O, D₂ gas | Mild reaction conditions, high functional group tolerance, high selectivity. rsc.orgnih.gov | Catalyst cost and stability, scalability for industrial production. |

| Biocatalysis | D₂O | Near-perfect chemo-, stereo-, and isotopic selectivity, environmentally friendly. nih.gov | Enzyme stability, cofactor regeneration, substrate scope limitations. |

| Heterogeneous Catalysis | D₂O, DCOONa | Catalyst recyclability, suitability for continuous flow processes, cost-effectiveness. researchgate.net | Lower selectivity in some cases, potential for metal leaching. |

| Electrocatalysis | D₂O | Avoids stoichiometric chemical oxidants/reductants, precise control over reaction potential. | Electrode material development, electrolyte compatibility, reaction efficiency. |

Exploration of Complex Multi-Step Reaction Systems Involving the Deuterated Aldehyde as a Key Building Block

This compound is not just a final product but a valuable intermediate for constructing more complex, selectively deuterated molecules. Aldehydes are highly versatile functional groups that participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov The presence of deuterium at the formyl position allows its use in mechanistic studies and as a building block for isotopically labeled compounds.

A significant area for future research is the application of this deuterated aldehyde in multicomponent reactions (MCRs). nih.govbeilstein-archives.org MCRs, such as the Ugi, Passerini, and Biginelli reactions, allow for the rapid assembly of complex, drug-like scaffolds from three or more simple starting materials. nih.govresearchgate.net Using this compound in these reactions could produce a diverse library of deuterated heterocycles with high isotopic purity, as deuterium scrambling is often minimal in these processes. nih.govbeilstein-archives.org

Furthermore, tandem or cascade reactions initiated by the deuterated aldehyde could lead to the efficient synthesis of elaborate molecular architectures. Investigating how the kinetic isotope effect (KIE) associated with the C-D bond influences reaction pathways, yields, and the formation of side products in these complex systems is a critical and unaddressed challenge. The deuterated aldehyde could serve as a probe to elucidate reaction mechanisms that are otherwise difficult to study. nih.gov

Integration with Advanced In-Situ Spectroscopic Techniques for Real-Time Mechanistic Monitoring and Reaction Optimization

Understanding the intricate details of reaction mechanisms is crucial for optimization and control. Advanced in-situ spectroscopic techniques offer a window into reactions as they occur, providing real-time data on the concentration of reactants, intermediates, and products. youtube.com The study of reactions involving this compound would greatly benefit from the integration of these powerful analytical tools.

Techniques such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can be employed to monitor the transformation of the deuterated formyl group. spectroscopyonline.com For instance, in-situ IR spectroscopy can track the vibrational modes of the C-D bond, providing information on bond breaking and formation and helping to identify transient intermediates. frontiersin.org This is particularly valuable for distinguishing between active species and spectator species on a catalyst surface. youtube.com The development of specialized cells and probes allows these techniques to be used under a wide range of temperatures and pressures, mimicking realistic process conditions. youtube.comspectroscopyonline.com

Combining these spectroscopic methods with chemometric analysis can lead to the development of robust kinetic models. spectroscopyonline.com This "Process Analytical Technology" (PAT) approach enables not only monitoring but also active control and optimization of reaction conditions to maximize yield and minimize impurities. For reactions involving deuterated species, in-situ monitoring can also validate the isotopic integrity of the label throughout the reaction sequence. nih.govacs.org

Table 2: Applicability of In-Situ Spectroscopic Techniques

| Technique | Information Provided | Applicability to Deuterated Aldehyde Reactions |

|---|---|---|

| Infrared (IR) Spectroscopy | Changes in chemical bonding, identification of functional groups (C=O, C-D). frontiersin.org | Monitoring the conversion of the aldehyde, detecting deuterated intermediates. youtube.com |

| Raman Spectroscopy | Vibrational modes, particularly for non-polar bonds and symmetric vibrations. | Complementary to IR, useful for studying reactions in aqueous media and for solid-state transformations. nih.govacs.org |

| NMR Spectroscopy | Detailed structural information, quantification of species, isotopic position. | Unambiguous tracking of the deuterium label, distinguishing between isomers and isotopologues. |

| Mass Spectrometry | Molecular weight of components, isotopic distribution. youtube.com | Online analysis of gas-phase components or volatile products from the reaction mixture. |

Theoretical Refinements for Enhanced Predictive Accuracy of Isotopic Effects in Complex Chemical Environments

The kinetic isotope effect (KIE) is a cornerstone for elucidating reaction mechanisms. libretexts.org While the theoretical framework for KIEs is well-established, accurately predicting their magnitude in complex, multi-step reactions remains a significant computational challenge. acs.org Future research must focus on refining theoretical models to improve their predictive power for systems involving molecules like this compound.

Advancements in computational power and algorithms will enable the use of more sophisticated methods, such as path integral molecular dynamics, to account for quantum mechanical tunneling and anharmonic vibrational effects, which can be significant for hydrogen/deuterium isotopes. rutgers.edu A key challenge is to develop models that can accurately predict KIEs in condensed phases and at catalyst interfaces, where solvent and surface interactions play a critical role. rutgers.edu Validating these refined theoretical predictions against experimental data from in-situ studies will be essential for building a truly predictive understanding of isotopic effects.

Potential as a Precursor for Advanced Deuterated Materials and Specialty Fine Chemicals (excluding pharmaceutical or biological applications)

Beyond its use in mechanistic studies, this compound is a valuable precursor for creating advanced materials and specialty chemicals where the presence of deuterium imparts unique and desirable properties. The substitution of hydrogen with deuterium can enhance the stability and performance of materials in various non-biological applications. researchgate.net

One of the most promising areas is in organic electronics. The C-D bond has a lower vibrational frequency than the C-H bond, which can suppress non-radiative decay pathways in organic light-emitting diodes (OLEDs). This leads to increased device efficiency and operational lifetime. researchgate.net this compound could be a building block for synthesizing deuterated emissive materials or host compounds for next-generation displays and lighting.

In polymer science, deuteration can improve the thermal and oxidative stability of polymers. resolvemass.ca This enhanced durability is advantageous for high-performance applications where materials are exposed to harsh conditions. resolvemass.ca Furthermore, deuterated polymers serve as invaluable standards and probes in analytical techniques like neutron scattering, which is used to study polymer morphology and dynamics. The synthesis of specialty deuterated polymers derived from this aldehyde could enable new insights in materials science. The fine chemicals industry, which serves diverse markets including electronics, agriculture, and performance polymers, represents a significant area of application for such deuterated building blocks. acs.org

Table 3: Potential Non-Pharmaceutical Applications for Materials Derived from this compound

| Application Area | Desired Property from Deuteration | Potential Derived Material |

|---|---|---|

| Organic Electronics | Enhanced operational lifetime and efficiency in OLEDs. researchgate.net | Deuterated emissive layers, host materials, or charge-transport materials. |

| Polymer Science | Increased thermal and oxidative stability. resolvemass.ca | High-performance deuterated polymers and resins. |

| Materials Analysis | Contrast agent for neutron scattering studies. | Deuterated polymer standards for analyzing polymer blends and interfaces. |

| Specialty Chemicals | Unique physical properties for specific industrial processes. | Deuterated solvents, ligands for catalysis, or performance additives. acs.orgchemscene.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.